molecular formula C16H19NO3S3 B4715646 butyl 4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanoate

butyl 4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanoate

Cat. No. B4715646
M. Wt: 369.5 g/mol
InChI Key: VQUGRCVFWSTRPF-ACCUITESSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of butyl 4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanoate is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains. It also possesses antioxidant and anti-inflammatory properties. In addition, it has been found to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using butyl 4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanoate in lab experiments is its broad-spectrum antimicrobial activity. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on butyl 4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanoate. One direction is to investigate its potential use as a fluorescent probe for the detection of heavy metals in environmental samples. Another direction is to further explore its anticancer properties and its potential use as a chemotherapeutic agent. Additionally, its potential as a natural preservative in the food industry could be investigated. Finally, further studies could be conducted to optimize the synthesis method and improve the solubility of this compound for its use in various experiments.

Scientific Research Applications

Butyl 4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanoate has been extensively studied for its potential applications in various fields of science. It has been found to possess antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. It has also been investigated for its potential use as a fluorescent probe for the detection of heavy metals.

properties

IUPAC Name

butyl 4-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S3/c1-2-3-9-20-14(18)7-4-8-17-15(19)13(23-16(17)21)11-12-6-5-10-22-12/h5-6,10-11H,2-4,7-9H2,1H3/b13-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUGRCVFWSTRPF-ACCUITESSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CCCN1C(=O)C(=CC2=CC=CS2)SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)CCCN1C(=O)/C(=C\C2=CC=CS2)/SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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butyl 4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanoate
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butyl 4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanoate
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butyl 4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanoate
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butyl 4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanoate
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butyl 4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanoate
Reactant of Route 6
butyl 4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanoate

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